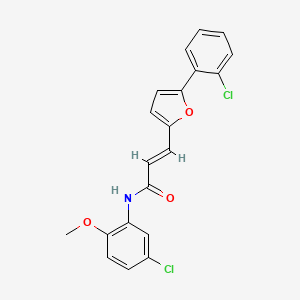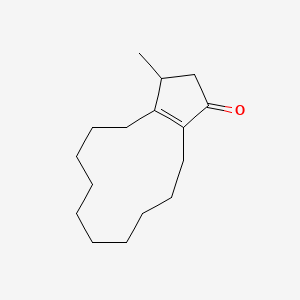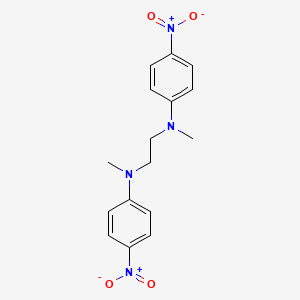
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides.
科学研究应用
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.
作用机制
The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.
相似化合物的比较
Similar Compounds
Hexa-2,4-dienoic acid: The non-labeled version of the compound.
Sorbic acid: A similar compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.
属性
分子式 |
C6H6O4 |
|---|---|
分子量 |
148.066 g/mol |
IUPAC 名称 |
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
TXXHDPDFNKHHGW-KKNQWOTISA-N |
手性 SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O |
规范 SMILES |
C(=CC(=O)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
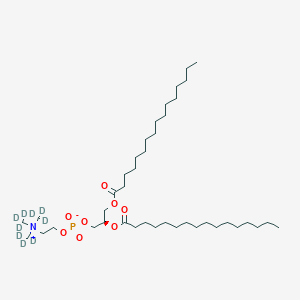
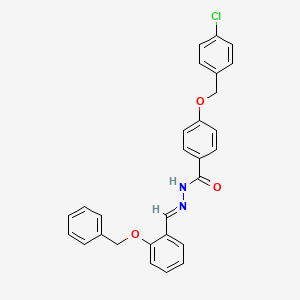
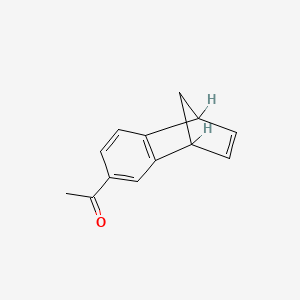

![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
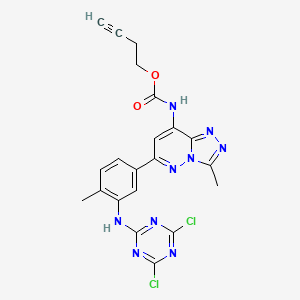
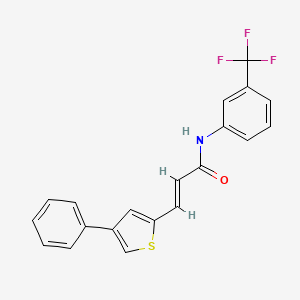
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)

![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
